Tert-butyl 2-(azetidin-3-yloxy)acetate

Description

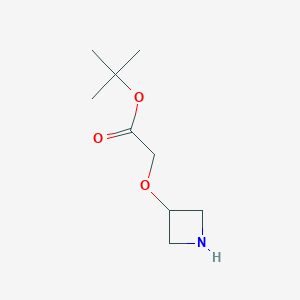

Tert-butyl 2-(azetidin-3-yloxy)acetate (CAS: Not explicitly provided; related hydrochloride CAS: 2089257-27-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₈ClNO₃ (hydrochloride form) . Its structure features a tert-butyl ester group linked to an azetidine (4-membered nitrogen ring) via an acetoxy bridge. This compound is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for its azetidine moiety, which is valued in medicinal chemistry for its conformational rigidity and bioactivity . Limited direct data on its applications are available, but its structural analogs (e.g., sulfonamide or aryl-substituted derivatives) suggest roles in modulating biological targets such as enzymes or receptors .

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yloxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-12-7-4-10-5-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKFZOZDIOOBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the azetidine ring with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yloxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(3-formylphenoxy)acetate

- Molecular Formula : C₁₃H₁₆O₄ .

- Functional Groups: Phenolic formyl group, tert-butyl ester.

- Key Features : The formyl group enhances electrophilicity, making it reactive in condensation or nucleophilic addition reactions. Unlike the azetidine derivative, this compound lacks nitrogen heterocycles, limiting its use in targeting nitrogen-dependent biological pathways.

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

- Molecular Formula : C₁₈H₁₈N₂O₄S .

- Functional Groups: Sulfonyl group, cyanophenyl-pyridine hybrid.

- Key Features: The sulfonyl group improves solubility in polar solvents, while the cyanophenyl-pyridine moiety enables π-π stacking interactions, critical in crystal engineering . Its crystal structure (monoclinic, space group P2₁/c) exhibits hydrogen-bonded 3D networks, suggesting utility in materials science . In contrast, the azetidine derivative’s smaller ring system may favor compact molecular conformations in drug design.

tert-Butyl 2-(4-bromophenyl)acetate

tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₂H₂₁NO₄ (analog) .

- Functional Groups : Ethoxycarbonyl-azetidine hybrid.

- Key Features : Shares the azetidine core with the target compound but includes an ethoxycarbonyl group, enhancing lipophilicity (predicted XLogP3: ~2.5). Such derivatives are explored in peptide mimetics or protease inhibitors .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Azetidine Derivatives: The azetidine ring’s strain and nitrogen content enhance binding to biological targets (e.g., enzymes, GPCRs) compared to bulkier or non-nitrogen analogs .

- Bromophenyl vs. Cyanophenyl: Bromine supports cross-coupling reactions, whereas cyano groups stabilize crystal lattices via dipole interactions .

- Safety : Most tert-butyl esters require similar handling (e.g., ventilation, gloves), but formyl or sulfonyl derivatives demand additional precautions due to higher reactivity .

Biological Activity

Tert-butyl 2-(azetidin-3-yloxy)acetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring an azetidine ring and a tert-butyl ester group, imparts distinct chemical properties that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

The compound consists of:

- Azetidine ring : A four-membered nitrogen-containing heterocycle that can interact with various biological targets.

- Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.

- Ester functional group : Capable of hydrolysis to release active metabolites.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The azetidine ring can form covalent bonds with the active sites of enzymes, leading to inhibition. This property is beneficial in the development of enzyme inhibitors for therapeutic purposes.

- Protein-Ligand Interactions : The compound is utilized in studying protein-ligand interactions, which are critical for understanding cellular signaling pathways and developing new drugs.

- Metabolite Release : Upon hydrolysis, the ester group can yield bioactive metabolites that may exert additional biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, indicating potential applications in oncology.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although more research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of a specific enzyme linked to tumor growth, this compound was shown to effectively reduce enzyme activity in vitro. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. This suggests its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. Further optimization of its structure could enhance its potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(azetidin-3-yloxy)propionate | Similar azetidine structure | Moderate enzyme inhibition |

| Tert-butyl 2-(azetidin-3-yloxy)butyrate | Longer carbon chain | Potentially higher activity |

| Azetidine-2-carboxylic acid | Lacks ester functionality | Limited bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.